HIF-hydroxylase modulator-II
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Overview
Description
HIF-hydroxylase modulator-II is a hypoxia inducible factor hydroxylase modulator.
Scientific Research Applications
Oxygen Sensing and Regulation
HIF-hydroxylase modulator-II plays a crucial role in the transcriptional response to changes in oxygen availability. The HIF (Hypoxia-Inducible Factor) pathway, regulated by prolyl hydroxylases, is pivotal in sensing and responding to oxygen levels in cells. This regulation is crucial for various physiological processes including development, metabolism, inflammation, and integrative physiology (Kaelin & Ratcliffe, 2008).
Hypoxia-Inducible Factor Regulation
Selective inhibition of specific HIF hydroxylases leads to the modulation of the hypoxic response, impacting the expression of genes of biomedical importance such as erythropoietin and vascular endothelial growth factor (McDonough et al., 2005). Benzimidazole-2-pyrazole derivatives have been identified as potent inhibitors of HIF prolyl 4-hydroxylases, stimulating erythropoietin secretion in vivo (Rosen et al., 2010).
Cardiovascular Physiology and Medicine
HIF hydroxylase pathways play a significant role in cardiovascular physiology. The regulation of HIF by these hydroxylases contributes to cardiac development and cardiovascular control. Therapeutic modulation of these pathways is being explored for potential treatments of cardiovascular diseases (Bishop & Ratcliffe, 2015).
Neurological Therapeutics
HIF hydroxylase inhibitors have been identified as novel neurological therapeutics. They show potential in preventing neuronal injury and in treating diseases associated with oxidative stress, including stroke (Siddiq et al., 2005).
Modulation of HIF Activity
Research shows that HIF activity can be influenced by other regulatory pathways. Misregulation of these factors can contribute to the progression of human cancers and other diseases (Ozer et al., 2005).
Exploring Ascorbate Dependence
Studies have investigated the dependence of HIF hydroxylases on ascorbate and other reducing agents, highlighting the complex interactions that regulate HIF levels and activity in response to oxygen availability (Flashman et al., 2010).
properties
CAS RN |
952397-50-1 |
---|---|
Molecular Formula |
C19H14Cl2N4O5 |
Molecular Weight |
449.24 |
IUPAC Name |
N-[[2,3-Dichloro-7-cyano-4-hydroxy-1-[(4-methoxyphenyl)methyl]-1H-pyrrolo[2,3-c]pyridin-5-yl]carbonyl]-glycine |
InChI |
InChI=1S/C19H14Cl2N4O5/c1-30-10-4-2-9(3-5-10)8-25-16-11(6-22)24-15(19(29)23-7-12(26)27)17(28)13(16)14(20)18(25)21/h2-5,28H,7-8H2,1H3,(H,23,29)(H,26,27) |
InChI Key |
VOATXMYOOILXKC-UHFFFAOYSA-N |
SMILES |
OC1=C(C(NCC(O)=O)=O)N=C(C#N)C2=C1C(Cl)=C(Cl)N2CC3=CC=C(OC)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HIF hydroxylase modulator II; HIF hydroxylase modulator-II; HIF-hydroxylase modulator-II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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